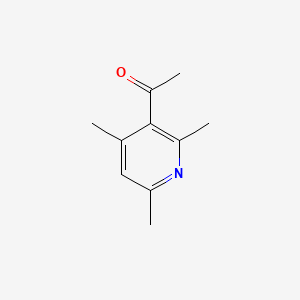

3-Acetyl-2,4,6-trimethylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's physical and chemical properties, making it a versatile building block in organic synthesis. numberanalytics.comnumberanalytics.com

Pyridine and its derivatives are found in a variety of natural products, including alkaloids. nih.gov They are also crucial components in many synthetic compounds with a wide range of applications. In the pharmaceutical industry, the pyridine scaffold is present in numerous drugs, including antihistamines and anti-inflammatory agents. numberanalytics.comnumberanalytics.com The significance of pyridine derivatives is underscored by the fact that they constitute a substantial portion of nitrogen-containing heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Furthermore, pyridine derivatives are utilized in the synthesis of agrochemicals like pesticides and herbicides, as well as in material science for the creation of dyes, pigments, and conjugated polymers. numberanalytics.com

The reactivity of the pyridine ring can be tuned by the presence of various substituents. wikipedia.org The nitrogen atom imparts a basic character to the molecule and influences the electron density of the ring, making it susceptible to both electrophilic and nucleophilic attack. wikipedia.org This reactivity allows for the synthesis of a diverse array of substituted pyridines with tailored properties for specific applications.

Significance of 3-Acetyl-2,4,6-trimethylpyridine within the Pyridine Class

This compound, also known as 3-acetyl derivative of collidine, is a specific polysubstituted pyridine that has garnered attention for its synthetic utility and potential applications. magritek.com The presence of methyl groups at the 2, 4, and 6 positions, along with an acetyl group at the 3 position, creates a unique electronic and steric environment on the pyridine ring.

This particular substitution pattern makes this compound a valuable starting material for the synthesis of more complex heterocyclic systems. magritek.comresearchgate.net Researchers have utilized this compound to perform simple chemical modifications, leading to the creation of novel collidine derivatives with potential biological activities. magritek.com The acetyl group, in particular, offers a reactive handle for further chemical transformations.

Recent studies have highlighted the potential of derivatives synthesized from this compound in the field of medicinal chemistry. For instance, some of its derivatives have been investigated for their hemorheological and antifibrotic activities. magritek.comresearchgate.net

Historical Development of Research on this compound

More recent research, particularly in the 21st century, has focused on exploring the reactivity and potential applications of this compound. A notable study published in the Arabian Journal of Chemistry in 2023 detailed the synthesis of new derivatives of this compound and evaluated their biological properties. magritek.comarabjchem.org This research demonstrates the ongoing interest in this molecule as a scaffold for developing new chemical entities with potential therapeutic value. magritek.com The structure of the synthesized compounds in this study was confirmed using modern spectroscopic techniques such as ¹H- and ¹³C-NMR spectroscopy. magritek.comresearchgate.net

Furthermore, the compound has been identified in studies related to atmospheric chemistry, specifically in the context of secondary brown carbon formation, where its presence was confirmed through advanced analytical techniques. rsc.orgresearchgate.net This indicates that the relevance of this compound extends beyond synthetic chemistry into environmental science.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| CAS Number | 56704-25-7 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-6-5-7(2)11-8(3)10(6)9(4)12/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNKTACHKMTWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296193 | |

| Record name | 3-Acetyl-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56704-25-7 | |

| Record name | 56704-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56704-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetyl 2,4,6 Trimethylpyridine

Direct Synthesis Approaches to the Pyridine (B92270) Core

Direct methods for assembling the pyridine ring are foundational in heterocyclic chemistry. These approaches often involve the condensation of smaller, readily available acyclic precursors.

Synthesis from 2,4,6-Trimethylpyridine (B116444) (Collidine) Precursors

The synthesis of 3-Acetyl-2,4,6-trimethylpyridine can be approached from its parent heterocycle, 2,4,6-trimethylpyridine, commonly known as collidine. researchgate.net While the direct Friedel-Crafts acylation of pyridine is challenging due to the electron-deficient nature of the ring and the tendency of the nitrogen atom to coordinate with the Lewis acid catalyst, modifications and alternative activation methods can be employed.

Acylation can be achieved using strong acetylating agents. A general laboratory procedure involves the reaction of a suitable precursor with an acetylating agent like acetic anhydride (B1165640), often in the presence of a catalyst. For instance, acetylation of various organic compounds, including those with hydroxyl groups, is frequently carried out using a mixture of acetic anhydride and pyridine, where pyridine acts as a base and catalyst. nih.govorganic-chemistry.org While direct C-acylation of collidine itself via this method is not straightforward, related pyridine derivatives can be functionalized under specific conditions. One general approach involves the use of organometallic intermediates derived from collidine to introduce an acetyl group.

| Reagent/Method | Role/Description | Typical Conditions |

| Acetic Anhydride (Ac₂O) | Acetylating agent, source of the acetyl group. | Often used in excess. nih.gov |

| Pyridine | Acts as a basic catalyst and solvent. | Can be used as a co-solvent with the acetylating agent. organic-chemistry.org |

| Lewis Acids (e.g., AlCl₃) | Catalyst for classical Friedel-Crafts acylation, though problematic with pyridines. libretexts.orgwikipedia.org | Anhydrous conditions are required. |

Hantzsch Pyridine Synthesis and Its Variants in the Context of Acetylated Pyridines

The Hantzsch pyridine synthesis, first reported in 1881, is a versatile multicomponent reaction for producing dihydropyridines, which can then be oxidized to the corresponding pyridines. chemtube3d.comorganic-chemistry.org The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemtube3d.comwikipedia.org

The synthesis of the parent 2,4,6-trimethylpyridine (collidine) can be accomplished via a Hantzsch-type reaction using acetaldehyde (B116499), ethyl acetoacetate, and ammonia. scribd.com To introduce an acetyl group at the 3-position of the pyridine ring, a modification of the standard Hantzsch synthesis is necessary. This involves replacing one of the β-ketoester components with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione).

A plausible Hantzsch variant for synthesizing this compound would involve the reaction of an enamine derived from ammonia and ethyl acetoacetate, with the Knoevenagel condensation product of acetaldehyde and acetylacetone. The resulting dihydropyridine (B1217469) intermediate is subsequently aromatized to yield the final product. Research has demonstrated the feasibility of using reactants like arylidene acetylacetone to produce 5-acetyl-1,4-dihydropyridines. youtube.com

Table of Hantzsch Synthesis Reactants for Different Pyridines:

| Target Pyridine | Aldehyde | β-Dicarbonyl 1 | β-Dicarbonyl 2 / Enamine Source | Nitrogen Source |

| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Formaldehyde | Ethyl Acetoacetate | Ethyl Acetoacetate | Ammonia |

| This compound (via Hantzsch) | Acetaldehyde | Acetylacetone | 3-Aminobut-2-enoate (from Ethyl Acetoacetate + NH₃) | Ammonia |

Following the initial cyclization, an oxidation step is required to convert the dihydropyridine intermediate to the aromatic pyridine. A variety of oxidizing agents can be used for this purpose, including ferric chloride, manganese dioxide, or simply exposure to air. chemtube3d.com

One-Pot and Multicomponent Reactions for Pyridine Ring Formation

The Hantzsch synthesis is a classic example of a multicomponent reaction used for pyridine ring formation. chemtube3d.comyoutube.com Another related multicomponent approach is the Kröhnke pyridine synthesis. More modern variations continue to be developed. For example, an efficient one-pot, three-component synthesis for 2,4,6-triarylpyridines has been developed using aromatic aldehydes, substituted acetophenones, and ammonium acetate under solvent-free conditions with a Brønsted acid catalyst. This demonstrates the general principle of combining a ketone, an aldehyde, and a nitrogen source to construct the pyridine scaffold in a single step.

These MCRs are governed by a sequence of reactions, typically involving:

Knoevenagel or Aldol condensation to form an α,β-unsaturated carbonyl compound.

Formation of an enamine from a β-dicarbonyl compound and a nitrogen source.

Michael addition of the enamine to the α,β-unsaturated system.

Cyclization and dehydration/oxidation to form the final aromatic pyridine ring. youtube.com

Transition Metal-Catalyzed Pyridine Synthesis Relevant to this compound

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for constructing complex molecular architectures with high selectivity.

Rhenium-Catalyzed Regioselective Approaches

A novel method for the regioselective synthesis of multisubstituted pyridines utilizes a rhenium catalyst. This reaction proceeds through the treatment of N-acetyl β-enamino ketones with alkynes in the presence of decacarbonyldirhenium, Re₂(CO)₁₀. A key feature of this transformation is the insertion of the alkyne into a carbon-carbon single bond of the β-enamino ketone, followed by intramolecular cyclization and the elimination of acetic acid. The N-acetyl group on the enamino ketone is crucial for achieving high selectivity in the formation of the pyridine products.

This methodology allows for the regioselective introduction of two substituents from the alkyne to the 3- and 4-positions of the resulting pyridine ring.

Summary of Rhenium-Catalyzed Pyridine Synthesis:

| Component | Description |

| Catalyst | Re₂(CO)₁₀ |

| Substrate 1 | N-acetyl β-enamino ketone |

| Substrate 2 | Internal or Terminal Alkyne |

| Key Process | C-C bond cleavage and alkyne insertion |

| Outcome | Regioselective formation of multisubstituted pyridines |

Data sourced from Organic Letters, 2012.

Palladium-Catalyzed Pyridine Ring Construction

Palladium catalysis offers several routes to substituted pyridines. One efficient method involves the reaction of α,β-unsaturated oxime ethers with alkenes, catalyzed by a cationic palladium(II) complex. This process is believed to occur via a sequence involving the electrophilic C-H alkenylation of the oxime, which generates a 1-azatriene intermediate. This intermediate then undergoes a 6π-electrocyclization and subsequent aromatization to furnish the pyridine ring with high regioselectivity. The use of sterically hindered pyridine ligands on the palladium catalyst has been shown to enhance reactivity.

While direct C-H activation of pyridine N-oxides with various coupling partners is another established palladium-catalyzed strategy, the construction of the ring from acyclic precursors is particularly powerful. The synthesis of multisubstituted pyridines using α,β-unsaturated oximes has also been achieved with rhodium catalysts, although palladium catalysis has proven effective for synthesizing 4-aryl-substituted pyridines that are otherwise difficult to access.

Copper-Catalyzed Annulation Reactions

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of substituted pyridines. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single, streamlined process. One such strategy is the [3+3] annulation, which combines two three-atom fragments to construct the six-membered pyridine ring.

Researchers have developed a copper-catalyzed [3+3] annulation of ketones with oxime acetates to produce a variety of polysubstituted pyridines. nih.gov In this process, saturated ketones and oxime acetates are transformed into the corresponding enones and imines, which then undergo a cascade annulation and oxidative aromatization to form the pyridine ring. nih.gov This methodology demonstrates excellent functional group tolerance and utilizes readily available starting materials, offering a versatile route to complex pyridine structures. nih.gov

Another approach involves the copper-catalyzed oxidative coupling of oxime acetates with compounds containing activated sp³ C-H bonds, such as toluene (B28343) derivatives. nih.govacs.org These reactions provide a flexible and direct method for the preparation of polyfunctional pyridines. nih.govacs.org While not explicitly detailing the synthesis of this compound, these methodologies represent the current state-of-the-art in pyridine synthesis and could theoretically be adapted for its specific preparation by selecting the appropriate ketone, oxime, and coupling partners.

| Reaction Type | Key Reactants | Catalyst System | General Outcome | Citation |

| [3+3] Annulation | Ketones, Oxime Acetates | Copper Catalyst | Polysubstituted Pyridines | nih.gov |

| Oxidative Coupling | Oxime Acetates, Toluene Derivatives | Copper Catalyst | Polyfunctional Pyridines | nih.govacs.org |

| [3+2] Cyclization | Pyridines, Alkenyldiazoacetates | Copper(I) Catalyst | Functionalized Indolizines | csic.esacs.org |

Derivatization Strategies for this compound

The structure of this compound offers multiple sites for chemical modification, including the pyridine ring itself, the acetyl functional group, and the three methyl substituents.

Chemical Modifications of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. Direct electrophilic substitution is generally difficult but can be facilitated by activation of the ring.

N-Oxidation: A common strategy to activate the pyridine ring is through the formation of a pyridine N-oxide. wikipedia.org This transformation is typically achieved by treating the pyridine with a peracid. The resulting N-oxide increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack.

Skeletal Editing: Advanced synthetic methods allow for the "skeletal editing" of the pyridine core. nih.govresearchgate.net A recently developed strategy involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition to swap a C=N pair of the pyridine for a C=C pair, thereby transforming the pyridine into a benzene (B151609) or naphthalene (B1677914) derivative. nih.govresearchgate.net This catalyst-free, one-pot process allows for the introduction of diverse functional groups with high regioselectivity. nih.gov

Dearomatization Reactions: The pyridine nucleus can undergo nucleophilic dearomatization, especially when the nitrogen atom is functionalized to form a pyridinium (B92312) ion. mdpi.com This activation renders the ring sufficiently electrophilic to be attacked by various nucleophiles, leading to the formation of substituted dihydropyridines, which are versatile synthetic intermediates. mdpi.com

| Modification Strategy | Reagents/Conditions | Resulting Structure | Key Feature | Citation |

| N-Oxidation | Peracids (e.g., RCO₃H) | Pyridine N-oxide | Activation of the pyridine ring | wikipedia.org |

| Skeletal Editing | Acetylenedicarboxylates, Pyruvates | Benzenes, Naphthalenes | Atom-pair swap (CN to CC) | nih.govresearchgate.net |

| Nucleophilic Dearomatization | N-functionalization, Nucleophiles | Dihydropyridines | Formation of non-aromatic rings | mdpi.com |

Transformations Involving the Acetyl Moiety

The acetyl group at the 3-position is a versatile handle for further molecular elaboration.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol. Studies on the related 2-acetylpyridine (B122185) have shown that this transformation can be achieved enantioselectively using rat liver S-9 supernatant, indicating that biocatalytic methods can be employed for this reduction. nih.gov This creates a chiral center and introduces a hydroxyl group that can be used for subsequent reactions.

Condensation Reactions: The methyl group of the acetyl moiety is acidic and can participate in condensation reactions. For instance, the related 3,5-diacetyl-2,6-dimethylpyridine (B1595985) undergoes aldol-crotonic condensation with various aldehydes. This suggests that this compound could similarly react with aldehydes to form α,β-unsaturated ketone derivatives, extending the carbon skeleton.

Hydrazone Formation: The acetyl group can react with hydrazides to form hydrazones. This reaction has been demonstrated with 3,5-diacetyl-2,6-dimethylpyridine, which reacts with various hydrazides to yield the corresponding bishydrazones.

Functionalization of Methyl Substituents

The three methyl groups on the pyridine ring, while generally stable, can be functionalized under specific conditions.

Oxidation: A well-established reaction for the methyl groups of the parent 2,4,6-trimethylpyridine (collidine) is oxidation to carboxylic acids. wikipedia.org Using a strong oxidizing agent like potassium permanganate, all three methyl groups can be oxidized to form collidinic acid (pyridine-2,4,6-tricarboxylic acid). wikipedia.org Selective oxidation of one methyl group over the others would likely require more sophisticated methods, possibly involving directed C-H activation.

Oxidative Coupling: The anions of methylpyridines can undergo oxidative coupling. For example, the anions of 2- and 4-methylpyridine (B42270) react with dibenzoyl peroxide to form ethane-linked dimers. cdnsciencepub.com This type of reaction could potentially be applied to this compound to create dimeric structures linked through the methyl groups.

Reaction Mechanisms and Pathways Involving 3 Acetyl 2,4,6 Trimethylpyridine

Investigation of Primary Reaction Pathways Leading to its Formation

The synthesis of 3-Acetyl-2,4,6-trimethylpyridine can be achieved through various methods, with the reaction of acetylacetone (B45752) and ammonia (B1221849) being a notable pathway. In this reaction, the carbon atoms for the pyridine (B92270) ring are supplied asymmetrically by two molecules of acetylacetone. This contrasts with the classic Hantzsch pyridine synthesis where three molecules each contribute a specific number of carbons to the ring in a 2-1-2 carbon ratio.

One proposed pathway for the formation of this compound involves the self-condensation of 4-amino-3-penten-2-one, which is formed in situ from acetylacetone and ammonia. This process highlights the versatility of 1,3-dicarbonyl compounds in the synthesis of heterocyclic rings.

Several named reactions are fundamental to the synthesis of substituted pyridines and provide a framework for understanding the formation of this compound:

Hantzsch Dihydropyridine (B1217469) Synthesis: This is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org While the classic Hantzsch synthesis produces symmetrically substituted pyridines, modifications can allow for the synthesis of unsymmetrical derivatives.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org It is a powerful tool for generating highly functionalized pyridines. The reaction proceeds through a 1,5-dicarbonyl intermediate which then undergoes cyclization and aromatization. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. synarchive.comorganic-chemistry.org This method is advantageous as it directly produces the aromatic pyridine ring without the need for a separate oxidation step. organic-chemistry.org

Guareschi-Thorpe Condensation: This reaction is used to synthesize 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound. While not directly forming a fully aromatic pyridine in one step, the resulting pyridone can be a precursor.

The specific starting materials for these syntheses to yield this compound are detailed in the table below.

| Synthesis Name | Reactant 1 | Reactant 2 | Reactant 3 | Notes |

| From Acetylacetone | Acetylacetone | Ammonia | - | Two molecules of acetylacetone react asymmetrically. |

| Hantzsch-type | Acetaldehyde (B116499) | 4-Amino-3-penten-2-one | Acetylacetone | A modified approach utilizing a pre-formed enamine. |

Intramolecular Cyclization Mechanisms in Related Systems

The acetyl group at the 3-position of the pyridine ring in this compound can participate in intramolecular cyclization reactions, particularly when other reactive functional groups are present in the molecule. A notable example is the intramolecular cyclization observed in 3,5-diacetyl-2,6-dimethylpyridine (B1595985), a closely related compound.

In an acidic medium, the protonation of the pyridine nitrogen atom in 3,5-diacetyl-2,6-dimethylpyridine increases the acidity of the methyl groups and promotes the enolization of the acetyl groups. nih.gov This enol form can then react with an aldehyde, such as salicylic aldehyde, leading to a Claisen-Schmidt condensation followed by an intramolecular cyclization to form a tetracyclic epoxybenzooxocine derivative. nih.gov This reaction demonstrates the potential for the acetyl group to act as a key functional handle for constructing more complex heterocyclic systems.

The mechanism of this type of cyclization can be divided into two main stages:

Isomerization of the diacetylpyridine in an acidic medium to form a protonated tautomeric enol. nih.gov

Cyclization of this enol form with an aldehyde. nih.gov

Elucidation of Reaction Intermediates

The formation of substituted pyridines through various synthetic routes involves several key reaction intermediates. Understanding these intermediates is crucial for optimizing reaction conditions and predicting product outcomes.

In the context of the Kröhnke pyridine synthesis , a key proposed intermediate is a 1,5-dicarbonyl compound . wikipedia.org This intermediate is formed from the Michael addition of an enolate (derived from the α-pyridinium methyl ketone) to an α,β-unsaturated carbonyl compound. Although often not isolated, its formation is a critical step leading to the final cyclization and aromatization. wikipedia.org

The Bohlmann-Rahtz pyridine synthesis proceeds through a distinct aminodiene intermediate . organic-chemistry.orgjk-sci.comwikipedia.org This intermediate is formed by the condensation of an enamine with an ethynylketone. Subsequent thermal isomerization of this aminodiene is necessary to achieve the correct geometry for the final cyclodehydration step. organic-chemistry.org

In syntheses involving the reaction of 1,3-dicarbonyl compounds with ammonia, such as the formation of this compound from acetylacetone, enamines like 4-amino-3-penten-2-one are crucial intermediates. These are formed by the condensation of a carbonyl group with ammonia and can then react further to build the pyridine ring.

The Hantzsch synthesis involves the formation of both an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then combine to form the dihydropyridine ring. organic-chemistry.org

Role as a Reagent in Organic Synthesis

While this compound itself is not as commonly used as a reagent compared to its parent compound, 2,4,6-trimethylpyridine (B116444) (collidine), its structural features suggest potential applications in organic synthesis.

Applications as a Hindered Base and Proton Acceptor

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential base. The presence of three methyl groups on the ring, particularly those at the 2- and 6-positions, provides steric hindrance around the nitrogen atom. This steric bulk would classify it as a hindered, non-nucleophilic base . Such bases are valuable in organic synthesis for promoting elimination reactions over substitution reactions. They can deprotonate acidic protons without subsequently acting as a nucleophile.

Involvement in Dehydrohalogenation Reactions

Hindered pyridine bases are frequently employed to promote dehydrohalogenation reactions , which are a type of elimination reaction where a hydrogen halide is removed from a molecule to form an alkene. 2,4,6-Trimethylpyridine (collidine) is a well-known reagent for this purpose. nih.gov By analogy, this compound would be expected to perform a similar role, abstracting a proton from a carbon atom adjacent to a halogen-bearing carbon, facilitating the elimination of the halogen and the formation of a double bond.

Tritylation Reactions

Tritylation is a chemical process involving the introduction of the triphenylmethyl (trityl) protecting group onto a substrate, typically an alcohol. This reaction is often base-catalyzed, with pyridine and its derivatives commonly employed for this purpose. The role of the pyridine derivative is to act as a base to neutralize the acid byproduct of the reaction and, in some cases, to act as a nucleophilic catalyst.

For this compound, its utility in tritylation reactions is not documented in the reviewed scientific literature. However, an analysis of its structure suggests potential limitations. The nitrogen atom of the pyridine ring is sterically hindered by the two methyl groups at positions 2 and 6. This steric bulk is a known characteristic of the parent compound, 2,4,6-trimethylpyridine (collidine), which is often used as a non-nucleophilic base because its steric hindrance prevents the nitrogen from participating in nucleophilic attack. An early German study noted that 2,4,6-Trimethyl-3-acetyl-pyridin does not form corresponding pyridinium (B92312) salts, further suggesting significant steric hindrance around the nitrogen atom. researchgate.net

Furthermore, the acetyl group at the 3-position is an electron-withdrawing group. This electronic effect reduces the electron density on the pyridine ring and, consequently, decreases the basicity of the nitrogen atom. A less basic nitrogen would be less effective at scavenging the acidic byproduct of the tritylation reaction, potentially slowing down the reaction rate.

Given these steric and electronic considerations, it is plausible to infer that this compound would be a suboptimal choice as a catalyst or base in tritylation reactions compared to less hindered and more basic pyridine derivatives. However, without direct experimental data, this remains a hypothesis.

Kinetic Studies of Reactions Involving this compound

A thorough review of the scientific literature did not yield any specific kinetic studies for reactions involving this compound. Kinetic studies are crucial for understanding the rate of a reaction and the factors that influence it, such as concentration, temperature, and the presence of catalysts. The absence of such data for this compound means that its reactivity profile, reaction rates, and mechanistic pathways have not been quantitatively characterized.

To perform a kinetic study, one would typically monitor the change in concentration of a reactant or product over time for a specific reaction. For example, if this compound were to be studied as a catalyst, its effect on the rate constant of a reaction would be determined. The data would then be used to formulate a rate law and propose a reaction mechanism.

The lack of such studies could be due to a variety of factors, including a perceived lack of practical application for this specific compound in common chemical transformations or a focus of research on other derivatives with more promising catalytic or reactive properties. Therefore, any discussion on the kinetics of reactions involving this compound would be purely speculative and not based on the detailed research findings required for this article.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Acetyl-2,4,6-trimethylpyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide essential information about the structure of this compound.

The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. The chemical shifts, integration, and coupling patterns of the proton signals are used to assign them to specific positions within the molecule. For instance, the protons of the methyl groups will have distinct chemical shifts from the aromatic proton on the pyridine (B92270) ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its functional group and hybridization state. For example, the carbonyl carbon of the acetyl group will appear at a significantly different chemical shift compared to the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the methyl groups.

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of the chemical structure of this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Advanced NMR Techniques for Comprehensive Spectral Assignment

To achieve a more detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular connectivity.

Commonly used 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the pyridine ring and within the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the acetyl group and the pyridine ring, as well as the positions of the methyl groups relative to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure and conformation.

By combining the information from these advanced NMR experiments, a complete and confident assignment of all proton and carbon signals in this compound can be achieved. ipb.pt

NMR Studies of Coordination Complexes

For instance, in paramagnetic coordination compounds, such as those involving Ru(III), the interaction with the unpaired electrons of the metal can lead to large shifts in the NMR signals of the ligand, known as hyperfine shifts. nih.gov The magnitude and direction of these shifts are sensitive to the distance and geometry of the ligand relative to the metal center. nih.gov By analyzing these changes, researchers can deduce the coordination mode of the this compound ligand and gain insights into the electronic structure of the complex. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of this compound. nih.gov Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This exact mass measurement allows for the determination of the elemental formula of the compound with a high degree of confidence. nih.gov

For this compound, the expected exact mass can be calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, nitrogen, and oxygen). By comparing the experimentally measured exact mass from the HRMS analysis to the calculated value, the molecular formula can be unequivocally confirmed.

Analysis of Fragmentation Pathways (MS²)

Tandem mass spectrometry (MS/MS or MS²) provides further structural information by analyzing the fragmentation of the molecular ion of this compound. In an MS² experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions are then measured, providing a fragmentation pattern that is characteristic of the molecule's structure. derpharmachemica.comnih.gov

The fragmentation of pyridine derivatives often involves characteristic losses, such as the loss of the acetyl group, methyl groups, or cleavage of the pyridine ring itself. nih.gov By carefully analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the different functional groups within the molecule and confirm the proposed structure. For example, the observation of a fragment corresponding to the loss of an acetyl radical (•COCH₃) would strongly support the presence of an acetyl group attached to the trimethylpyridine core.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a specific, publicly available IR spectrum for this compound is not readily found, the expected characteristic absorption bands can be predicted based on its structural components: an acetyl group and a 2,4,6-trimethyl-substituted pyridine ring.

The acetyl group would exhibit a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this peak can be influenced by conjugation with the pyridine ring. The C-H stretching vibrations of the methyl groups (both on the ring and in the acetyl group) would be observed in the 2950-3000 cm⁻¹ region.

The pyridine ring itself has a series of characteristic vibrations. Aromatic C=C and C=N stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ range. C-H bending vibrations of the aromatic ring and the methyl groups would be found in the lower frequency "fingerprint" region (below 1400 cm⁻¹), providing a unique pattern for the compound. For comparison, the IR spectrum of 3-acetylpyridine (B27631) shows a strong C=O stretch at approximately 1685 cm⁻¹ and characteristic aromatic C-H and C=C/C=N stretching bands. chemicalbook.com The additional methyl groups on the ring of this compound would likely introduce additional C-H bending and stretching vibrations, further defining its unique IR spectrum.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign all the observed bands in an experimental spectrum to specific molecular motions. Such an analysis would provide a deeper understanding of the molecule's vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

However, based on studies of other acetylpyridine derivatives, certain structural features can be anticipated. scielo.brfigshare.comresearchgate.net The pyridine ring is expected to be planar. The acetyl group may be co-planar with the pyridine ring to maximize conjugation, or it could be twisted out of the plane due to steric hindrance from the adjacent methyl groups at the 2- and 6-positions. The determination of this dihedral angle between the plane of the pyridine ring and the acetyl group would be a key finding from a crystallographic study.

The crystal packing would be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. A full single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and details of the intermolecular forces that govern the solid-state architecture of this compound. For instance, a study on a cocrystal of 4-acetylpyridine (B144475) with succinic acid revealed the formation of a supramolecular architecture stabilized by classical O-H···N and non-classical C-H···O hydrogen bonds. figshare.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers a rapid and high-resolution method for the purity assessment of this compound. While a specific UHPLC method for this compound is not documented, a reverse-phase method would likely be effective.

A hypothetical UHPLC method could employ a C18 stationary phase with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape for basic compounds like pyridines by protonating the nitrogen atom. Detection would typically be performed using a UV detector, as the pyridine ring is a strong chromophore. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of any impurities with different polarities. For example, a rapid UHPLC-MS/MS method has been developed for the quantitation of other 2-acetyl azaheterocycles in food products, demonstrating the suitability of this technique for related compounds. nih.gov Similarly, HPLC methods for the separation of 2- and 4-acetylpyridine have been reported, which could be adapted for this compound. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating and identifying volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific GC conditions.

The mass spectrometer would provide a mass spectrum, which is a fingerprint of the molecule, showing its molecular ion peak and a series of fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (163.22 g/mol ).

The fragmentation pattern in the mass spectrum would be highly informative for structural confirmation. Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the methyl group from the acetyl moiety (a loss of 15 amu) to form a stable acylium ion.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in the loss of a CH₃CO radical (a loss of 43 amu).

Cleavage of the pyridine ring: Fragmentation of the trimethylpyridine ring itself.

For comparison, the mass spectrum of 3-acetylpyridine shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl group. spectrabase.comspectrabase.com The presence of the three additional methyl groups on the pyridine ring of this compound would likely lead to a more complex fragmentation pattern, with additional pathways involving the loss of methyl radicals from the ring.

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials (e.g., 2,4,6-trimethylpyridine) and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate. The plate is then developed in a suitable solvent system, which is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The choice of the solvent system is crucial to achieve good separation between the starting materials, product, and any by-products. Due to the presence of the basic pyridine nitrogen, tailing of the spots might be observed, which can often be suppressed by adding a small amount of a base, such as triethylamine, to the developing solvent. rochester.edu After development, the spots can be visualized under UV light (254 nm), as pyridine derivatives are typically UV-active. mdpi.com Staining with reagents like iodine or p-anisaldehyde can also be used for visualization. mdpi.com

Advanced Purification Methodologies (e.g., Distillation, Recrystallization)

Following the synthesis of this compound, purification is necessary to remove unreacted starting materials, reagents, and by-products.

Distillation: Given that many pyridine derivatives are liquids or low-melting solids, vacuum distillation could be a suitable method for purifying this compound, especially for removing non-volatile impurities. The boiling point of the compound would be a key parameter for this process.

Recrystallization: If this compound is a solid at room temperature, recrystallization would be an effective purification technique. This involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure compound will crystallize out, while the impurities remain in the solution. The choice of solvent is critical and is determined by the solubility profile of the compound. A solvent pair system, consisting of a "good" solvent and a "poor" solvent, might also be employed.

For pyridine-containing compounds, purification can sometimes be achieved by forming a salt (e.g., with an acid), recrystallizing the salt, and then neutralizing it to regenerate the pure pyridine derivative. This approach is particularly useful for removing non-basic impurities. For instance, a method for purifying 2,4,6-trimethylpyridine (B116444) involves its conversion to a sulfate (B86663) salt, which is then recrystallized.

Column chromatography on silica gel is another common and powerful method for the purification of organic compounds, and would likely be applicable to this compound to separate it from impurities with different polarities.

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Studies

The electronic structure of a molecule dictates its reactivity, and computational methods are adept at mapping this out. These studies reveal how electrons are distributed within the molecule and which sites are most likely to engage in chemical reactions.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 3-Acetyl-2,4,6-trimethylpyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, would be employed to determine a variety of electronic properties. researchgate.net

These calculations can predict the molecule's geometry with high precision and derive several electronic parameters that are crucial for understanding its reactivity. researchgate.net Studies on related acetyl pyridine (B92270) derivatives have utilized DFT to investigate electronic properties such as Mulliken charges, frontier molecular orbitals (HOMO-LUMO), ionization energy, and electron affinity. researchgate.net For instance, in studies of other substituted pyridines, DFT has been used to calculate how substituents influence the electronic environment of the pyridine ring. researchgate.net

A typical output from DFT calculations for this compound would include the following parameters:

| Parameter | Description | Significance for this compound |

| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the stability of different conformations. |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Mulliken Charges | A method for estimating partial atomic charges. | Indicates the electron distribution and identifies electrophilic (positive charge) and nucleophilic (negative charge) centers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences physical properties like solubility and intermolecular interactions. |

| Global Reactivity Descriptors | Includes chemical potential (µ), global hardness (η), and global electrophilicity (ω). | These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.net |

The behavior of this compound is governed by a combination of steric and electronic effects from its substituent groups. The three methyl groups and the acetyl group attached to the pyridine ring create a unique electronic and steric environment.

Steric Effects : The methyl groups at positions 2 and 6 provide significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of reactants to the nitrogen, potentially lowering its effective basicity and nucleophilicity in certain reactions. Quantum-chemical studies on related polysubstituted pyridines have shown that the absence of bulky substituents is a key factor affecting the success of certain cyclization reactions. researchgate.net The orientation of the acetyl group relative to the pyridine ring will also be influenced by steric interactions with the adjacent methyl groups.

Reaction Mechanism Elucidation via Computational Models

Computational models are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical studies could map out the mechanisms of reactions such as electrophilic substitution, nucleophilic attack, or reactions involving the acetyl group.

For example, computational studies on the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) have demonstrated how these models can be applied. nih.govnih.gov In that case, DFT calculations were used to:

Confirm the proposed reaction mechanism in an acidic medium. nih.gov

Show that protonation of the pyridine nitrogen significantly increases the acidity of the methyl groups, facilitating subsequent reaction steps. nih.govnih.gov

Identify stable pre-reaction complexes and transition states, providing a full energy profile of the reaction. nih.govnih.gov

A similar approach for this compound would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway. This provides insights that are often difficult to obtain through experimental means alone.

Prediction of Thermochemical Properties

While specific experimentally determined or computationally predicted thermochemical properties for this compound are not readily found, such values can be estimated using computational methods. DFT calculations can be used to predict thermodynamic properties like enthalpy of formation, entropy, and heat capacity. nih.gov

For context, experimental thermochemical data for the parent compound, 2,4,6-trimethylpyridine (B116444) (also known as collidine), are available. These values provide a baseline for understanding the thermodynamic properties of the core structure.

Table of Experimental Thermochemical Properties for 2,4,6-Trimethylpyridine

| Property | Value | Unit |

| Molar Mass | 121.18 | g·mol⁻¹ |

| Melting Point | -44.5 | °C |

| Boiling Point | 171–172 | °C |

| Acidity (pKa) | 7.43 (25 °C) | |

| Vapor Pressure | 4 | hPa (20 °C) |

| Source: wikipedia.org |

Computational studies on other molecules have shown that thermodynamic properties can be calculated at different temperatures based on vibrational analyses, revealing correlations between heat capacity, entropy, and temperature. nih.gov A similar computational analysis for this compound would allow for the prediction of its thermodynamic behavior under various conditions.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate molecular systems. For this compound, these approaches could be used to study its conformational landscape and its interactions with other molecules.

Conformational Analysis : The bond between the pyridine ring and the acetyl group is rotatable. Molecular modeling can be used to identify the most stable conformations (rotamers) by calculating the energy as a function of the dihedral angle. This is crucial as the molecule's conformation can significantly impact its reactivity and physical properties.

Molecular Docking : If investigating the potential biological activity of this compound, molecular docking simulations could be performed. This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex, such as a ligand binding to a protein receptor. Studies on derivatives of 3,5-diacetyl-2,6-dimethylpyridine have used molecular docking to evaluate their potential as antiviral agents. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations could be used to study the dynamic behavior of this compound over time, providing insights into its flexibility and intermolecular interactions in different solvent environments.

These simulation approaches provide a dynamic picture of the molecule, complementing the static information obtained from electronic structure calculations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Heterocyclic Synthesis

3-Acetyl-2,4,6-trimethylpyridine is a key building block in the synthesis of more complex heterocyclic compounds, primarily due to the reactivity of its acetyl group and the pyridine (B92270) N-oxide derivative. arabjchem.org The acetyl moiety provides a reactive handle for various chemical modifications, allowing for the construction of new ring systems and the introduction of diverse functional groups.

A significant transformation involves the oxidation of this compound to its corresponding N-oxide. This is typically achieved by treating the parent compound with hydrogen peroxide in acetic acid. The resulting This compound N-oxide exhibits increased reactivity, making it a valuable synthon for further chemical transformations. arabjchem.org

The carbonyl group of this compound can undergo various reactions to create new derivatives. For instance, modification of the carbonyl group to alcohol and oxime functionalities has been shown to lead to compounds with significant biological activity. arabjchem.org These transformations highlight the utility of the acetyl group as a versatile anchor point for building molecular complexity. Furthermore, heteroaryl ketones, such as this compound, are recognized as valuable and readily available precursors for synthesizing N-fused heterocycles through intramolecular acyl-transfer reactions. nih.gov This process, driven by aromatization, allows for the conversion of heteroaryl ketones into complex fused heterocyclic systems. nih.gov

Additionally, the core structure can be converted into a hydrochloride salt to improve properties like water solubility, which can be advantageous for subsequent synthetic steps or applications. arabjchem.org The synthesis of various heterocyclic compounds, such as thienopyridines, indolizines, and imidazo[1,2-a]pyridines, has been demonstrated using related bromoacetylpyridine derivatives, further underscoring the potential of acetylpyridines as foundational molecules in heterocyclic chemistry. researchgate.net

Table 1: Key Transformations of this compound

| Starting Material | Reagents | Product | Significance | Reference |

| This compound | Hydrogen Peroxide, Acetic Acid | This compound N-oxide | Increased reactivity for further synthesis | arabjchem.org |

| This compound | (Not specified) | 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol | Modification of carbonyl group | arabjchem.org |

| This compound | (Not specified) | 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one oxime | Modification of carbonyl group | arabjchem.org |

| This compound | Hydrochloric Acid | This compound hydrochloride | Improved water solubility | arabjchem.org |

Development of Ligands and Metal Complexes for Catalysis

Pyridine-based structures are fundamental in coordination chemistry, where they serve as ligands that can bind to metal ions to form complexes with catalytic properties. cnr.itmdpi.com While specific research on this compound as a ligand is not extensively documented, the principles of using substituted pyridines, particularly multidentate terpyridine ligands, are well-established and provide a framework for its potential applications. nih.govnih.gov

Transition metal-containing compounds are widely recognized as efficient catalysts for a broad spectrum of chemical reactions. mdpi.com The electronic and steric properties of ligands, such as substituted pyridines, are crucial in tuning the reactivity and selectivity of the metal center. cnr.it Terpyridine ligands, which contain three pyridine units, are particularly effective in stabilizing metal cations and are used in a variety of catalytic processes, including C-C bond formation and hydrofunctionalization. nih.gov The synthesis of terpyridine-metal complexes is a significant area of research due to their diverse applications in catalysis, chemosensors, and materials science. nih.gov

The development of such complexes often involves the synthesis of substituted terpyridine ligands which are then coordinated with a metal ion. researchgate.net For example, iron complexes with terpyridine ligands have demonstrated catalytic activity, with the valence state of the metal influencing the catalytic performance. nih.gov The general approach involves designing ligands that can impart desired electronic and steric properties to the metal center, thereby controlling the catalytic outcome. cnr.it Given its structure, derivatives of this compound could potentially be elaborated into more complex, multidentate ligands for use in homogeneous catalysis.

Table 2: Examples of Pyridine-Based Ligands in Catalysis

| Ligand Type | Metal Example | Catalytic Application | Significance | Reference |

| Terpyridine (Tpy) | Ruthenium (Ru) | Nitro group reduction | Efficient reduction of nitro groups to amines | nih.gov |

| Terpyridine (Tpy) | Iron (Fe) | Phenol degradation | Conversion of phenols to less acidic products | nih.gov |

| Terpyridine (Tpy) | Rhodium (Rh) | Alcohol oxidation | Conversion of alcohols to carboxylic acids or ketones | nih.gov |

| Phosphine (PTA) | Iron (Fe), Copper (Cu) | Various | Homogeneous catalysis in aqueous media | cnr.it |

Advanced Purification and Separation Methodologies for Related Compounds

The synthesis of this compound and other substituted pyridines often results in product mixtures that require effective purification. A variety of advanced and classical methodologies are employed to isolate these compounds in high purity.

Distillation is a common technique, particularly for crude pyridine. The process can be enhanced by preceding it with an alkali treatment to remove certain impurities. Adding an acid or water before the alkali treatment can further improve the purity of the final product. google.com For thermally sensitive compounds, reduced-pressure distillation is employed to lower the boiling point and prevent degradation. researchgate.net

Chromatography is a powerful tool for separating complex mixtures of pyridine derivatives.

Flash chromatography using silica (B1680970) gel is a standard laboratory method for purifying substituted pyridines and their derivatives. mdpi.comnih.gov

Affinity chromatography is a highly selective method used for purifying biomolecules, but it has also been adapted for the separation of proteins using immobilized terpyridine-based ligands. researchgate.net

Ion-exchange chromatography can be used for the purification of ionizable compounds.

Crystallization and Recrystallization are effective methods for purifying solid compounds. For instance, crude 2,4,6-trimethylpyridine (B116444) can be purified by converting it to its sulfate (B86663) salt, crystallizing it from ethanol, and then regenerating the free base through alkaline hydrolysis. This process can significantly increase the purity of the final product. figshare.com

Solvent Extraction and Washing are frequently used during work-up procedures. Washing with dilute acidic solutions, such as aqueous HCl, can remove basic pyridine impurities from an organic layer. This is often followed by a wash with a basic solution like sodium bicarbonate and then brine. arabjchem.org

Table 3: Purification Methods for Pyridine Derivatives

| Method | Principle | Application Example | Reference |

| Distillation with Alkali Treatment | Removal of acidic impurities and separation by boiling point. | Industrial purification of crude pyridine. | google.com |

| Flash Chromatography | Separation based on polarity using a solid stationary phase. | Purification of multi-substituted pyridines from reaction mixtures. | mdpi.comnih.gov |

| Recrystallization of Salts | Purification via selective crystallization of a salt derivative. | High-purity 2,4,6-trimethylpyridine from its sulfate salt. | figshare.com |

| Acid-Base Extraction | Separation based on the differential solubility of the compound and its protonated form. | Removal of pyridine from organic reaction mixtures. | arabjchem.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The classical synthesis of acetylpyridines often involves multi-step procedures which can be inefficient. researchgate.netgoogle.com Future research is increasingly focused on developing more direct and efficient synthetic routes to 3-Acetyl-2,4,6-trimethylpyridine and its analogues.

One promising direction is the advancement of one-pot multicomponent reactions. nih.gov These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and waste reduction. The development of novel catalytic systems, particularly those based on transition metals, is expected to play a crucial role in enabling new multicomponent pathways to highly substituted pyridines. researchgate.net

Furthermore, flow chemistry presents a paradigm shift for the synthesis of pyridine (B92270) derivatives. rsc.org An autonomous self-optimizing flow machine has already been successfully used for the synthesis of pyridine-oxazoline (PyOX) ligands, demonstrating the potential for rapid optimization and scalability. rsc.orgresearchgate.net Future work could adapt these automated flow synthesis platforms for the production of this compound, allowing for precise control over reaction parameters and facilitating the rapid generation of a library of derivatives for screening.

Key areas for future synthetic exploration include:

Catalyst Development: Designing new catalysts that can facilitate the direct and selective acetylation of the collidine backbone.

Flow Chemistry Adaptation: Translating existing batch syntheses into continuous flow processes for improved yield, safety, and scalability. rsc.org

Mechanistic Studies: A deeper understanding of reaction mechanisms, for instance in the transformation of carbethoxy groups to acetyl groups, will enable more rational design of synthetic routes. researchgate.net

Advanced Spectroscopic Characterization Methodologies

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. While standard techniques like NMR and IR spectroscopy are routinely used, future research will likely leverage more advanced and hyphenated spectroscopic methods. researchgate.netmdpi.com

The complete analysis of the proton NMR spectrum of pyridine, for example, has been achieved by irradiating the ¹⁴N nucleus to remove proton-nitrogen coupling, providing more precise data on chemical shifts and coupling constants. semanticscholar.org Similar advanced NMR techniques, including two-dimensional methods, will be essential for the unambiguous structural elucidation of novel, more complex derivatives of this compound. eurekalert.org

Fluorescence spectroscopy is another area with potential for growth. Investigating the fluorometric properties of new derivatives in various solvents can provide insights into their electronic structure and microenvironment, which is particularly relevant for applications in sensing and imaging.

Future research in this area should focus on:

High-Resolution NMR: Employing advanced NMR techniques to fully characterize complex derivatives and their conformational dynamics.

In-situ Spectroscopy: Using techniques like in-situ IR and Raman spectroscopy to monitor reactions in real-time, providing valuable kinetic and mechanistic data for synthesis optimization.

Computational Spectroscopy: Combining experimental data with quantum chemical calculations to predict and interpret spectroscopic properties, aiding in structure confirmation.

Integration of Machine Learning and Artificial Intelligence in Compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. mdpi.commdpi.com These computational tools can accelerate the design-synthesis-test cycle by predicting molecular properties and optimizing reaction conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like genetic algorithms and multiple linear regression, have already been used to predict the thermodynamic properties of pyridine derivatives. researchgate.net Similar models could be developed specifically for derivatives of this compound to predict their biological activity, toxicity, and physicochemical properties, thereby prioritizing the synthesis of the most promising candidates. nih.govmdpi.com

Future research directions include:

Predictive Modeling: Building robust ML models to predict the anticoagulant or other biological activities of novel this compound derivatives. nih.gov

Generative Design: Utilizing generative AI to design new ligands and potential drug candidates based on the this compound core structure.

Reaction Optimization: Employing machine learning algorithms to optimize the reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of pyridine derivatives is no exception. nih.gov Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic processes.

Key aspects of green chemistry that are being explored for pyridine synthesis include the use of:

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or bio-based solvents.

Catalytic Methods: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.gov

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce the reliance on petrochemicals.

For instance, microwave-assisted, one-pot, four-component reactions have been shown to be an efficient and green method for synthesizing novel pyridine derivatives with high yields and short reaction times. mdpi.com Another sustainable approach involves the use of recyclable catalysts, which can significantly reduce the environmental impact of the synthesis.

The table below summarizes some of the green chemistry approaches being investigated for the synthesis of pyridine derivatives, which could be adapted for this compound.

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Faster reaction times, higher yields, and cleaner reactions. nih.govmdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased efficiency, reduced waste, and simplified procedures. nih.gov |

| Green Solvents | Utilizing environmentally benign solvents like water or ethanol. | Reduced environmental impact and improved safety. |

| Reusable Catalysts | Employing catalysts that can be recovered and reused. | Lower costs and reduced waste. |

Future research will likely focus on combining these approaches to develop a truly sustainable and efficient synthesis of this compound and its derivatives, aligning chemical manufacturing with the goals of environmental stewardship.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-acetyl-2,4,6-trimethylpyridine, and how do they differ in terms of yield and scalability?

- Methodological Answer : One validated route involves the addition of a pyridinium ylide to an α,β-unsaturated carbonyl compound, forming a 1,5-diketone intermediate that undergoes direct cyclization to yield the target compound. This method avoids multi-step oxidation and is advantageous for moderate-scale synthesis . Alternative routes (e.g., Friedländer condensations) may require optimization of catalysts or temperature gradients to improve regioselectivity. Comparative yield data should be tabulated under varying conditions (solvent, catalyst, reaction time).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound’s structural analog, 2,4,6-trimethylpyridine (collidine), is classified under GHS hazard codes H226 (flammable liquid) and H302 (harmful if swallowed). Researchers must:

- Use flame-resistant equipment and avoid static discharge (P210, P233 precautions) .

- Implement fume hoods for volatile byproducts and wear nitrile gloves (P280) to prevent dermal exposure.

- Store in inert atmospheres (N₂ or Ar) to mitigate oxidative degradation .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Compare retention times against commercial standards (if available).

- Spectroscopy : NMR (¹H/¹³C) to confirm methyl and acetyl group positions. For example, the acetyl group at position 3 should show a singlet in ¹H NMR (~2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (C₁₁H₁₅NO⁺, theoretical m/z 177.1154).

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in hemorheological or antifibrotic activity (e.g., in vitro vs. in vivo models) may arise from:

- Dosage-dependent effects : Design dose-response curves using in vitro hyperviscosity models (e.g., blood incubated at 43°C for 60 min) with viscosity measured via rotational viscometry at 2–60 rpm .

- Metabolic stability : Compare half-life in plasma (e.g., LC-MS/MS quantification) to identify rapid degradation pathways.

- Structural analogs : Test derivatives like 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol (reduced acetyl group) to isolate pharmacophore contributions .

Q. What experimental strategies optimize the reduction of the acetyl group in this compound to an alcohol?

- Methodological Answer :

- Reducing agents : Sodium borohydride (NaBH₄) in aqueous ethanol (2:1 v/v) at 0–5°C minimizes side reactions (e.g., over-reduction). A 2-fold molar excess of NaBH₄ ensures complete conversion .

- Workup : Neutralize excess borohydride with acetone, followed by extraction with dichloromethane and drying over MgSO₄.

- Monitoring : TLC (silica, ethyl acetate/hexane 3:7) to track acetyl-to-alcohol conversion (Rf shift from ~0.6 to ~0.3).

Q. How does this compound interact with cytochrome P-450 enzymes, and what are the implications for drug design?

- Methodological Answer : Structural analogs (e.g., 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine) act as mechanism-based inactivators of P-450 via heme destruction. To assess interactions:

- Enzyme assays : Monitor NADPH-dependent heme loss spectrophotometrically (absorbance at 450 nm).

- Docking studies : Use software like AutoDock Vina to model binding to P-450 active sites, focusing on hydrophobic interactions with methyl/acetyl groups .

Q. What advanced characterization techniques elucidate the solid-state behavior of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., compare with 4-hydroxy-N-(2,4,6-tribromophenyl)pyridine derivatives ).

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C expected for methyl/acetyl-substituted pyridines).

- DFT calculations : Model electronic effects of substituents on aromaticity and reactivity (e.g., acetyl group’s electron-withdrawing impact).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.